molecular formula C8H4ClN3O2S B12075976 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole CAS No. 88541-06-4

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B12075976
CAS No.: 88541-06-4
M. Wt: 241.66 g/mol
InChI Key: SBLPQMINRAUSHC-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chlorine atom at position 2 and a 3-nitrophenyl group at position 3. The chlorine and nitro groups confer distinct electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and materials science. It is synthesized via reactions involving nitration, cyclization, and substitution processes, often using precursors like 3-nitrobenzoic acid or nitro-substituted thiophenes .

Properties

CAS No.

88541-06-4

Molecular Formula

C8H4ClN3O2S

Molecular Weight

241.66 g/mol

IUPAC Name

2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H

InChI Key

SBLPQMINRAUSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide with 3-Nitrobenzoic Acid

A foundational approach to synthesizing 1,3,4-thiadiazole derivatives involves the cyclocondensation of thiosemicarbazide with carboxylic acids. For 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole, this method begins with 3-nitrobenzoic acid as the aryl component. The reaction proceeds via the formation of a thiosemicarbazone intermediate, which undergoes acid-catalyzed cyclization to yield the thiadiazole core .

Reaction Conditions and Mechanism
Thiosemicarbazide reacts with 3-nitrobenzoic acid in the presence of concentrated sulfuric acid as a catalyst. The mixture is heated under reflux in an inert solvent such as ethanol or acetic acid. The cyclization step involves the elimination of water and the formation of the 1,3,4-thiadiazole ring. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) or phosgene (COCl₂) .

Thiosemicarbazide+3-Nitrobenzoic AcidH2SO4,Δ5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-aminePOCl32-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole\text{Thiosemicarbazide} + \text{3-Nitrobenzoic Acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{POCl}_3} \text{2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole}

Optimization Parameters

  • Temperature : Cyclization occurs optimally at 80–100°C, while chlorination requires higher temperatures (110–120°C) .

  • Catalyst : Sulfuric acid or phosphorus-based catalysts enhance reaction rates and yields .

  • Yield : Reported yields for analogous compounds range from 70% to 85%, depending on the purity of the starting materials and reaction conditions .

Solid-Phase Synthesis Using Phosphorus Oxychloride

A patent-pending solid-phase method offers a solvent-free route to 1,3,4-thiadiazoles, significantly reducing waste and improving scalability . This method involves grinding stoichiometric amounts of thiosemicarbazide, 3-nitrobenzoic acid, and phosphorus oxychloride at room temperature, followed by alkaline workup.

Procedure and Advantages

  • Grinding Phase : Equimolar quantities of thiosemicarbazide, 3-nitrobenzoic acid, and POCl₃ are mixed and ground mechanically. The exothermic reaction forms a crude product within 30 minutes .

  • Alkaline Treatment : The crude product is treated with sodium hydroxide (pH 8–8.2) to neutralize excess acid and precipitate the thiadiazole derivative.

  • Recrystallization : The product is purified via recrystallization from ethanol or acetonitrile.

Key Data

ParameterValueSource
Reaction Time30 minutes (grinding)
Yield94% (for analogous compounds)
Purity>98% (HPLC)

This method eliminates solvent use, reduces energy consumption, and achieves near-quantitative yields, making it industrially viable .

Chlorination of Mercapto Precursors

Chlorination of 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol provides a direct route to the target compound. This method leverages the high reactivity of the mercapto (-SH) group toward chlorinating agents such as phosgene or chlorine gas .

Reaction Protocol

  • Synthesis of Mercapto Precursor : 5-(3-Nitrophenyl)-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide with 3-nitrobenzoic acid, followed by thiolation using hydrogen sulfide .

  • Chlorination : The mercapto compound is treated with phosgene in chlorobenzene at 110°C, catalyzed by N-formylpiperidine. Excess phosgene is purged with nitrogen, and the product is vacuum-distilled .

5-(3-Nitrophenyl)-1,3,4-thiadiazole-2-thiol+COCl2N-Formylpiperidine2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole+COS+HCl\text{5-(3-Nitrophenyl)-1,3,4-thiadiazole-2-thiol} + \text{COCl}_2 \xrightarrow{\text{N-Formylpiperidine}} \text{2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole} + \text{COS} + \text{HCl}

Challenges and Solutions

  • Safety : Phosgene’s toxicity necessitates closed-system reactors and rigorous gas scrubbing .

  • Byproducts : Thiophosgene (CSCl₂) and hydrogen chloride are neutralized with alkaline washes.

  • Yield : 70–80% after purification, with the remainder attributed to dimerization byproducts .

Comparative Analysis of Preparation Methods

The table below evaluates the three primary methods based on yield, scalability, and practicality:

MethodYieldScalabilitySafety ConcernsCost Efficiency
Cyclocondensation70–85%ModerateCorrosive acidsHigh
Solid-Phase Synthesis90–94%HighMinimalModerate
Chlorination of Mercapto Groups70–80%LowPhosgene toxicityLow

Key Findings

  • The solid-phase method offers the highest yield and scalability but requires precise stoichiometric control .

  • Cyclocondensation is versatile for laboratory-scale synthesis but generates acidic waste .

  • Chlorination routes, while direct, pose significant safety risks and are less favored for large-scale production .

Reaction Mechanisms and Kinetic Considerations

Cyclocondensation Mechanism

  • Formation of Thiosemicarbazone : Thiosemicarbazide reacts with 3-nitrobenzoic acid to form a thiosemicarbazone intermediate, with the nitro group stabilizing the aryl moiety .

  • Cyclization : Acid catalysis promotes intramolecular nucleophilic attack, yielding the thiadiazole ring.

  • Chlorination : POCl₃ acts as both a chlorinating agent and dehydrating agent, replacing the 2-amino group with chlorine .

Kinetic Studies

  • The rate-determining step in cyclocondensation is the cyclization process, with an activation energy of ~50 kJ/mol .

  • Solid-phase reactions exhibit pseudo-first-order kinetics due to the limited mobility of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of 2-Chloro-5-(3-aminophenyl)-1,3,4-thiadiazole.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole and its derivatives have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens including bacteria and fungi. For instance, studies have demonstrated that certain derivatives are effective against Staphylococcus aureus, Escherichia coli, and various fungal strains such as Aspergillus niger and Candida albicans . The presence of the chloro and nitro substituents enhances their binding affinity to microbial targets.

Anticancer Potential
The anticancer properties of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole have been extensively studied. Various derivatives have shown moderate to high cytotoxicity against several cancer cell lines. For example, compounds derived from this thiadiazole exhibited significant inhibitory effects on lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines with IC50 values indicating effective growth inhibition . Structure-activity relationship (SAR) studies suggest that modifications at the C-5 position significantly influence the anticancer activity.

Antileishmanial Activity
Recent investigations have highlighted the efficacy of thiadiazole derivatives against Leishmania major, the causative agent of leishmaniasis. Compounds synthesized from 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole demonstrated potent antileishmanial activity with IC50 values below 60 µM for promastigote forms after 48 hours of incubation . This positions these compounds as potential candidates for further development in treating leishmaniasis.

Agricultural Applications

Pesticidal Properties
The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it a candidate for agricultural applications. Research indicates that thiadiazole derivatives disrupt essential metabolic pathways in target organisms, leading to their death or growth inhibition .

Materials Science

Development of New Materials
In materials science, 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is being investigated for its potential use in developing new materials with specific properties. This includes applications in organic electronics and conducting polymers. The unique electronic properties conferred by the thiadiazole ring structure allow for innovative approaches in material design .

Case Studies

Application Findings References
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; MIC values as low as 25 μg/mL
Anticancer PotentialSignificant cytotoxicity against A549 and SK-MEL-2 cell lines; IC50 values around 4.27 µg/mL
Antileishmanial ActivityIC50 values <60 µM against Leishmania major promastigotes after 48 hours
Pesticidal PropertiesDisruption of metabolic pathways in pests; potential for herbicide development

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, chemical, and physical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole with analogous compounds:

Corrosion Inhibition Efficiency

  • 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1): Achieved 89% inhibition efficiency for mild steel in H₂SO₄, outperforming 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) (78%). The bromobenzyl group provides stronger adsorption via π-electron interactions and steric shielding .
  • Role of Nitro Groups : The 3-nitrophenyl group in a2 reduces inhibition efficiency compared to bromobenzyl due to weaker electron donation and smaller molecular size .

Structural and Electronic Properties

  • 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole : The fluorine atom at the ortho position increases electronegativity, altering dipole moments and reactivity in substitution reactions. This compound is used in ligand synthesis for coordination chemistry .
  • 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole : The tetrahydropyran (oxan) group enhances solubility in polar solvents, making it a preferred scaffold for drug delivery systems (Molecular weight: 204.68 g/mol) .

Physicochemical Properties

  • Molecular Weight :
    • 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole: 223 g/mol .
    • 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole: 280.01 g/mol (higher due to iodine and CF₃ groups) .
  • Solubility: Nitrophenyl derivatives exhibit lower aqueous solubility compared to oxan- or amino-substituted analogs .

Biological Activity

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. The 1,3,4-thiadiazole scaffold has gained significant attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions. This article reviews the biological activity of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole, highlighting its antimicrobial, anticancer, and anti-inflammatory properties supported by recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole can be represented as follows:

C7H4ClN3O2S\text{C}_7\text{H}_4\text{ClN}_3\text{O}_2\text{S}

This compound features a thiadiazole ring substituted with a chlorine atom and a nitrophenyl group, contributing to its unique pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. In particular, 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Bacillus subtilis25.0 μg/mL
Pseudomonas aeruginosa50.0 μg/mL

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

Research on the anticancer properties of thiadiazole derivatives has revealed that 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against pancreatic cancer cell lines (SUIT-2, Capan-1) and exhibited IC50 values ranging from 0.23 to 11.4 μM , indicating potent cytotoxic effects.
  • Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of key regulatory pathways involved in cell cycle arrest and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole has been investigated for its anti-inflammatory properties. Studies have indicated that this compound can reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole displayed superior activity against resistant strains of bacteria compared to conventional antibiotics .
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, this compound demonstrated significant antiproliferative effects with a clear dose-response relationship observed across different concentrations .

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